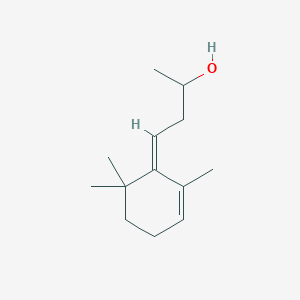
4-(2-喹喔啉基)-3-丁烯-1,2-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Quinoxalinyl-3-butene-1,2-diol) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is known for its role as an oxomolybdoenzyme cofactor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
4-(2-Quinoxalinyl-3-butene-1,2-diol) has several scientific research applications, including:
Chemistry: It is used as a cofactor in enzymatic reactions, particularly those involving oxomolybdoenzymes.
Biology: The compound is studied for its potential role in biological processes and enzyme functions.
Industry: The compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl-3-butene-1,2-diol) typically involves the reaction of quinoxaline derivatives with butene-1,2-diol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
4-(2-Quinoxalinyl-3-butene-1,2-diol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoxaline.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be used for further research and development .
作用机制
The mechanism of action of 4-(2-Quinoxalinyl-3-butene-1,2-diol) involves its role as a cofactor in enzymatic reactions. It interacts with specific enzymes, facilitating the transfer of electrons and promoting catalytic activity. The molecular targets and pathways involved include various oxomolybdoenzymes that play crucial roles in metabolic processes .
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the butene-1,2-diol moiety.
4-(2-Quinoxalinyl-3-butene-1,2-diol derivatives): Compounds with similar structures but different functional groups attached to the quinoxaline ring.
Uniqueness
4-(2-Quinoxalinyl-3-butene-1,2-diol) is unique due to its specific structure, which includes both the quinoxaline ring and the butene-1,2-diol moiety. This combination allows it to function as an effective cofactor in enzymatic reactions, distinguishing it from other quinoxaline derivatives .
属性
IUPAC Name |
(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSCIVPFGAFEP-PORFMDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
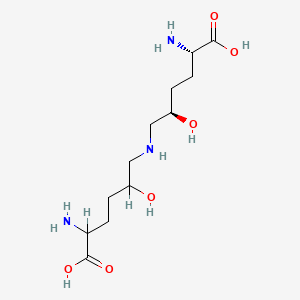
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
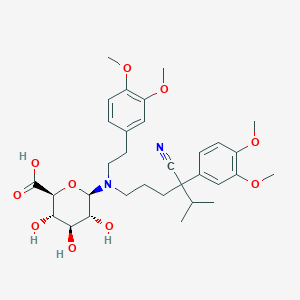

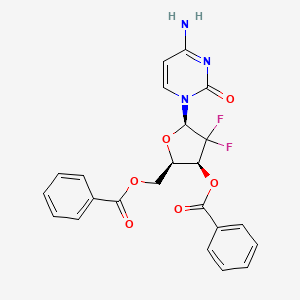
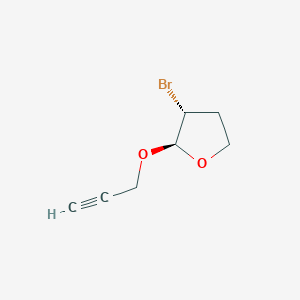
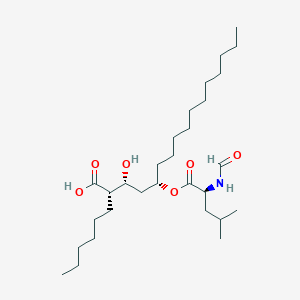
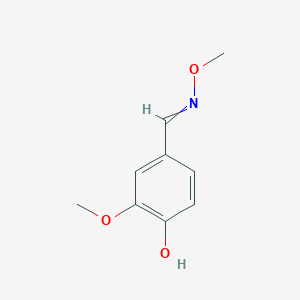
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
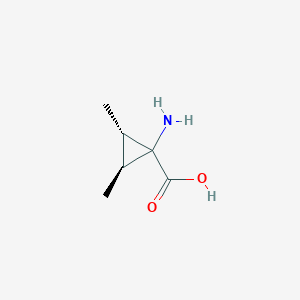


![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
